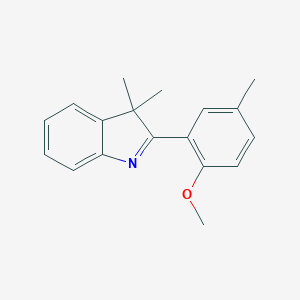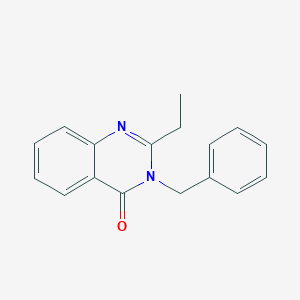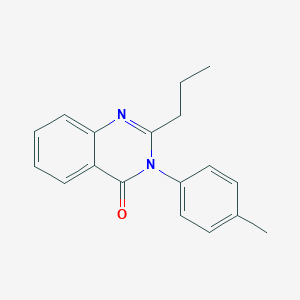![molecular formula C15H13N3O B188403 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one CAS No. 21231-41-4](/img/structure/B188403.png)
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is also known as MIH and has a molecular formula of C15H14N4O.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. MIH has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and reduce inflammation. MIH has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one in lab experiments is its potent anticancer activity. MIH has been found to be effective against a range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MIH in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one. One area of interest is the development of MIH-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of MIH and its potential interactions with other drugs and compounds. Additionally, further studies are needed to determine the optimal dosage and administration of MIH for maximum efficacy.
Métodos De Síntesis
The synthesis of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one involves the reaction of 2-acetylindole with 2-methylphenylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. MIH has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
Número CAS |
21231-41-4 |
|---|---|
Nombre del producto |
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one |
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-[(2-methylphenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-4-8-12(10)17-18-14-11-7-3-5-9-13(11)16-15(14)19/h2-9,16,19H,1H3 |
Clave InChI |
GNENHQKUQDNVBG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1NNC2=C3C=CC=CC3=NC2=O |
SMILES |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
Otros números CAS |
21231-41-4 |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



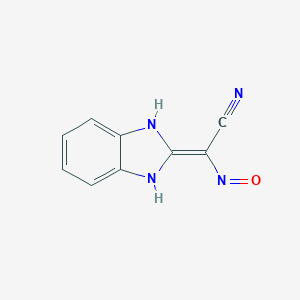
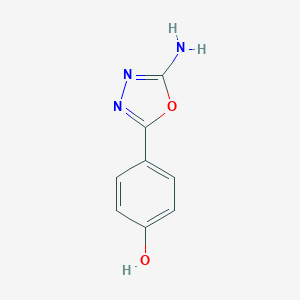
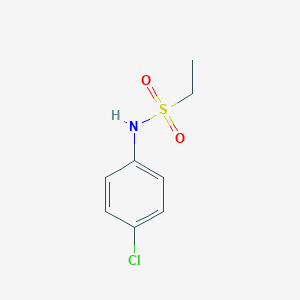
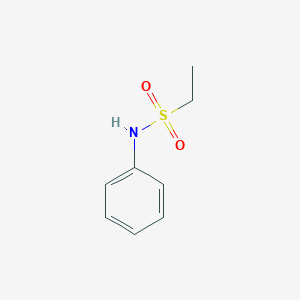
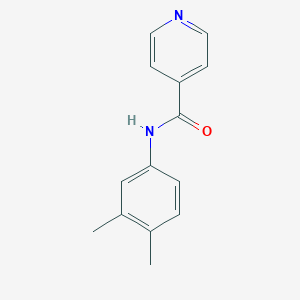
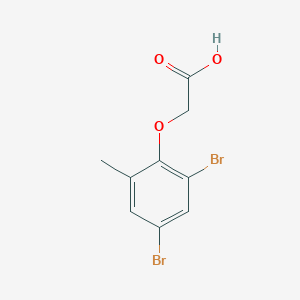
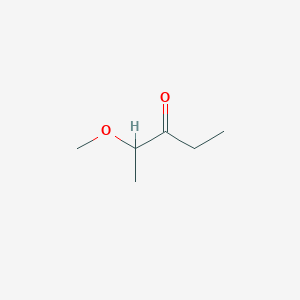
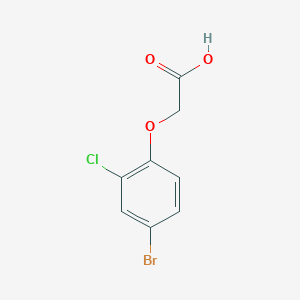
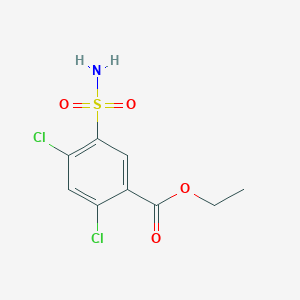
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
